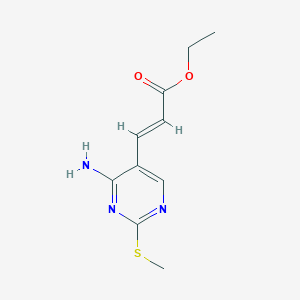

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

Description

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the planar pyrimidine ring system. The compound demonstrates conformational flexibility primarily around the acrylate side chain, where rotation about the carbon-carbon single bonds can generate multiple conformational isomers. Studies on related pyrimidine compounds have shown that conformational analysis reveals rapidly equilibrating isomers in solution, with interconversion verified through two-dimensional nuclear magnetic resonance spectroscopy.

The pyrimidine ring adopts a planar configuration, consistent with its aromatic character, while the amino group at position 4 and the methylthio group at position 2 can adopt various orientations relative to the ring plane. The acrylate moiety extends from position 5 of the pyrimidine ring, creating a conjugated system that influences the overall molecular geometry. Computational studies on similar heteroaryl-acrylate compounds indicate that the most stable conformations typically involve minimized steric interactions between substituents while maintaining optimal π-conjugation.

The ethyl acrylate portion of the molecule can exist in different conformational states, particularly regarding the orientation of the ethyl ester group. The α,β-unsaturated carbonyl system in the acrylate moiety tends to adopt an s-trans configuration to minimize steric hindrance and maximize conjugation with the pyrimidine ring system. Temperature-dependent nuclear magnetic resonance studies of related compounds have demonstrated that conformational equilibria can be observed at room temperature, suggesting relatively low energy barriers for conformational interconversion.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₂S | |

| Molecular Weight | 239.30 g/mol | |

| Chemical Abstracts Service Number | 211244-80-3 | |

| Storage Temperature | Room temperature |

Electronic Structure and Resonance Stabilization

The electronic structure of this compound demonstrates significant resonance stabilization through multiple contributing forms. The pyrimidine ring system provides a π-electron framework that can participate in extensive conjugation with both the amino substituent and the adjacent acrylate moiety. Theoretical studies using atoms in molecules theory on pyrimidinic bases have shown that resonance effects play a crucial role in determining molecular stability and electronic distribution.

The amino group at position 4 of the pyrimidine ring acts as an electron-donating substituent through resonance, contributing electron density to the aromatic system. This donation creates partial double-bond character in the carbon-nitrogen bond connecting the amino group to the ring, which influences the overall electronic structure. The methylthio group at position 2 also participates in resonance through sulfur's lone pair electrons, though to a lesser extent than the amino group due to the lower electronegativity of sulfur compared to nitrogen.

The acrylate functionality introduces an α,β-unsaturated carbonyl system that can engage in conjugation with the pyrimidine ring through the carbon-carbon double bond at position 5. This extended conjugation system significantly affects the electronic distribution throughout the molecule, creating regions of enhanced electron density and depleted electron density. Density functional theory calculations on related heteroaryl-acrylate compounds have demonstrated that this conjugation leads to stabilization energies that influence both chemical reactivity and molecular conformation.

The carbonyl group of the acrylate moiety serves as an electron-withdrawing group, creating an electronic push-pull system with the electron-donating amino group. This arrangement generates a dipolar electronic structure that can influence intermolecular interactions and chemical reactivity patterns. The ethyl ester group provides additional electronic modulation through inductive effects, though its influence is primarily localized to the immediate vicinity of the ester functionality.

Comparative Analysis with Related Pyrimidine Acrylates

Comparative structural analysis with related pyrimidine acrylates reveals distinctive features of this compound. Examination of ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate, which bears a chlorine substituent instead of methylthio, demonstrates the influence of different electron-withdrawing groups on molecular properties. The chlorine substituent provides stronger electron withdrawal compared to the methylthio group, resulting in altered electronic distribution and potentially different reactivity patterns.

Studies of methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acrylate and related compounds show that variations in the heterocyclic core and substituent patterns significantly affect molecular conformation and electronic structure. These compounds exhibit different melting points and spectroscopic characteristics, indicating that structural modifications have profound effects on intermolecular interactions and solid-state packing arrangements.

The presence of the methylthio group in this compound provides unique electronic characteristics compared to compounds with different sulfur-containing substituents. Related compounds such as (4-amino-2-(methylthio)pyrimidin-5-yl)methanol demonstrate how structural variations affect physical properties and chemical behavior. The alcohol derivative exhibits different solubility characteristics and intermolecular hydrogen bonding patterns compared to the acrylate ester.

Nuclear magnetic resonance spectroscopic analysis of the α,β-double bond protons in this compound shows characteristic coupling patterns with coupling constants of approximately 15 hertz, consistent with trans-alkene geometry. This spectroscopic signature is similar to other pyrimidine acrylates, indicating a common structural motif across this class of compounds. The carbon-13 nuclear magnetic resonance spectrum displays the characteristic carbonyl signal around 160 parts per million, confirming the presence of the acrylate functionality.

Properties

IUPAC Name |

ethyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNLADVXCOTFLC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(N=C1N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(N=C1N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442808 | |

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211244-80-3 | |

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-(methylthio)pyrimidine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group yields amines .

Scientific Research Applications

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethyl 3-(4-Amino-2-(methylthio)pyrimidin-5-yl)acrylate and Analogous Compounds

Key Observations

This could enhance interactions with biological targets (e.g., kinases) . Cyano and anilinyl groups () introduce steric and electronic effects, possibly affecting binding affinity in medicinal chemistry contexts .

Physical Properties: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4) has a well-defined melting point (127–128°C), suggesting higher crystallinity compared to the acrylate derivative, for which data are lacking .

Synthetic Accessibility: The target compound and its analogs are synthesized via condensation reactions under mild conditions, often yielding moderate to high efficiencies. For example, highlights the use of ethyl 2-cyano-3,3-bis[methylthio]acrylate in pyrazolo[1,5-a]pyrimidine synthesis .

Biological Activity

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate is a compound that has attracted attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound, identified by CAS number 211244-80-3, features a pyrimidine ring substituted with an amino group and a methylthio group. Its molecular formula is and it has a molecular weight of approximately 239.29 g/mol .

This compound is known for its significant biochemical interactions, particularly with enzymes involved in cellular signaling pathways. The amino group can form hydrogen bonds with enzyme active sites, while the methylthio group enhances hydrophobic interactions, influencing enzyme activity.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : It can inhibit kinases and phosphatases, which are critical in various signaling pathways. This inhibition may lead to anti-inflammatory effects by blocking inflammatory signaling cascades.

- Binding Affinity : The compound's specific structural features allow it to bind effectively to target proteins, modulating their functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies : In vitro tests demonstrated that this compound exhibits significant growth inhibition across various cancer cell lines. A study reported a mean growth inhibition percentage of 43.9% across 56 different cell lines .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds similarly to established inhibitors of CDK2 and TRKA, suggesting potential as a therapeutic agent against cancers characterized by dysregulated kinase activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

- Assays : In antioxidant assays, this compound demonstrated notable scavenging activity against free radicals, indicating its potential as an antioxidant agent .

Case Studies and Experimental Data

A summary of key findings from various studies is presented in the following table:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, including pyrimidine ring functionalization and acrylate coupling. A common route starts with bromination/amination of pyrimidine precursors, followed by thioetherification (using methylthiolating agents like methyl disulfide) and acrylate ester formation via Aldol condensation. Optimization may include adjusting stoichiometry of reagents (e.g., potassium permanganate for oxidation steps) and temperature control to minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the pyrimidine ring and acrylate moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., amino, ester). X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtained .

Q. How does solubility and stability impact experimental design for in vitro studies?

- The compound’s limited aqueous solubility (due to the ethyl ester and methylthio groups) necessitates dissolution in DMSO or ethanol, with concentrations kept below 1% (v/v) to avoid cellular toxicity. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C–37°C) are critical for bioassay reproducibility. HPLC monitoring is advised to track degradation products .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound and its analogs?

- Discrepancies in bioactivity (e.g., kinase inhibition potency) may arise from structural variations in analogs (e.g., halogen vs. methylthio substituents). Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing methylthio with methoxy) and comparative enzyme assays (e.g., IC₅₀ measurements under standardized conditions) can clarify mechanisms .

Q. How can computational modeling enhance the design of derivatives targeting protein kinases?

- Molecular docking (using tools like AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2) identifies key interactions (e.g., hydrogen bonding with the amino group or hydrophobic contacts with methylthio). MD simulations assess binding stability, guiding synthetic prioritization of derivatives with improved affinity .

Q. What experimental approaches validate the compound’s role as a precursor in synthesizing kinase inhibitors?

- Post-functionalization of the acrylate group (e.g., hydrolysis to carboxylic acid) enables covalent coupling to pharmacophores. In vitro kinase inhibition assays (e.g., radiometric or fluorescence-based) using purified enzymes confirm inhibitory activity. Comparative studies with clinical inhibitors (e.g., imatinib) establish baseline efficacy .

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

- Contradictory cytotoxicity may reflect cell-specific uptake or metabolism. Dose-response profiling (e.g., MTT assays) across multiple lines (e.g., HEK293 vs. HeLa) paired with metabolomic studies (e.g., LC-MS to track intracellular compound degradation) can identify metabolic stability as a key variable .

Methodological Guidance

Table 1: Key Physicochemical Properties of this compound

Table 2: Comparison with Analogous Pyrimidine Derivatives

| Compound | Structural Variation | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate | Methoxy instead of methylthio | 2.1 µM (CDK2) | |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | Chloro instead of methylthio | 5.8 µM (EGFR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.